molecular formula C6H14Cl2N2O4 B556905 (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride CAS No. 213686-08-9

(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride

Katalognummer: B556905
CAS-Nummer: 213686-08-9
Molekulargewicht: 249.09 g/mol
InChI-Schlüssel: OLQCFLWGFNLVME-XWJKVJTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride is a chiral diaminodicarboxylic acid that serves as a versatile building block in advanced pharmaceutical research and organic synthesis . Its defined stereochemistry ensures high enantiomeric purity, making it a critical precursor for asymmetric synthesis and the development of novel bioactive compounds . This compound is particularly valuable in the design and synthesis of constrained peptides and peptidomimetics, where its structure helps in studying enzyme inhibition and exploring new drug discovery pathways . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its handling in various biochemical applications and reaction workflows . As a non-proteinogenic amino acid, it also finds application in metabolic and neurological research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(2R,5R)-2,5-diaminohexanedioic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4.2ClH/c7-3(5(9)10)1-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQCFLWGFNLVME-XWJKVJTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)[C@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride, a chiral diamino dicarboxylic acid, presents a unique molecular architecture of significant interest in medicinal chemistry and materials science. Its stereochemistry and the presence of multiple ionizable functional groups dictate its physicochemical properties, which in turn govern its behavior in biological systems and material matrices. This guide provides a comprehensive overview of the anticipated physicochemical characteristics of this compound and outlines detailed, field-proven methodologies for their empirical determination. While specific experimental data for this particular stereoisomer is not widely available in public-domain literature, this document serves as a robust framework for its characterization, grounded in established chemical principles and analytical techniques.

Introduction and Molecular Architecture

(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride (CAS 213686-08-9) is the dihydrochloride salt of a specific stereoisomer of 2,5-diaminohexanedioic acid.[] The parent molecule, an analogue of adipic acid, features two stereogenic centers at the C2 and C5 positions, both in the (R) configuration. The presence of two primary amino groups and two carboxylic acid functionalities imparts a zwitterionic character to the free amino acid, while the dihydrochloride salt form ensures the protonation of the amino groups, enhancing its aqueous solubility.

The precise three-dimensional arrangement of the functional groups is critical for its application in areas such as peptide synthesis, as a chiral building block, or in the development of novel polymers.[] Understanding its fundamental physicochemical properties is a prerequisite for any rational drug design or material development program.

Figure 1: Chemical structure of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride, with stereocenters indicated by asterisks.

Core Physicochemical Properties: An Overview

The physicochemical profile of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties. For (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride, the following properties are of primary importance.

Physical State and Appearance

Based on structurally similar compounds, (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride is expected to be a white to off-white crystalline solid at room temperature. The salt form contributes to a more ordered crystalline lattice compared to the zwitterionic free amino acid.

Molecular Formula and Weight

The molecular formula for (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride is C6H14Cl2N2O4, with a corresponding molecular weight of 249.09 g/mol .[]

Table 1: Molecular Identity

PropertyValueSource
CAS Number213686-08-9BOC Sciences[]
Molecular FormulaC6H14Cl2N2O4BOC Sciences[]
Molecular Weight249.09 g/mol BOC Sciences[]
IUPAC Name(2R,5R)-2,5-diaminohexanedioic acid; dihydrochlorideBOC Sciences[]
Melting Point

The melting point of amino acid hydrochlorides is typically high, often exceeding 200°C, due to the strong ionic interactions within the crystal lattice. It is anticipated that (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride will exhibit a high melting point, likely with decomposition.

Solubility

The dihydrochloride salt form is expected to confer good solubility in water.[2][3] The protonated amino groups and the polar carboxylic acid groups can readily form hydrogen bonds with water molecules. Solubility in organic solvents is likely to be limited, particularly in non-polar solvents.

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
WaterHighFormation of the dihydrochloride salt enhances solubility by preventing the formation of a less soluble zwitterion and promoting strong ion-dipole interactions and hydrogen bonding with water.[2][4]
Methanol/EthanolModerate to LowThe polarity of short-chain alcohols may allow for some dissolution, but likely less than in water.
DichloromethaneVery LowAs a non-polar aprotic solvent, it is a poor solvent for highly charged species.
HexanesInsolubleThe non-polar nature of hexanes will not solvate the ionic compound.
Acidity Constants (pKa)

The molecule possesses four ionizable protons: two from the carboxylic acid groups and two from the protonated amino groups. The pKa values are crucial for predicting the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and interaction with biological targets.

  • Carboxylic Acid pKa (pKa1, pKa2): The pKa values for the carboxylic acid groups are expected to be in the range of 2-4. The electron-withdrawing effect of the neighboring protonated amino group will likely lower these pKa values compared to a simple dicarboxylic acid.

  • Amino Group pKa (pKa3, pKa4): The pKa values for the ammonium groups are anticipated to be in the range of 9-11.

Experimental Determination of Physicochemical Properties

To obtain accurate and reliable data, the following experimental protocols are recommended.

Determination of Melting Point

The melting point should be determined using a calibrated digital melting point apparatus.

Protocol:

  • A small amount of the dry, crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature range over which the substance melts is recorded. Visual observation for decomposition (e.g., charring) should also be noted.

Trustworthiness: The protocol's validity is ensured by calibrating the apparatus with certified reference standards with known melting points.

Determination of Aqueous Solubility

The equilibrium solubility in water can be determined using the shake-flask method.

Solubility_Workflow start Start: Excess solid in water step1 Equilibrate at constant temperature with stirring start->step1 step2 Allow solid to settle step1->step2 step3 Filter to remove undissolved solid step2->step3 step4 Quantify concentration of the filtrate step3->step4 end Result: Equilibrium Solubility step4->end

Figure 2: Workflow for the determination of aqueous solubility.

Protocol:

  • An excess amount of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride is added to a known volume of deionized water in a sealed container.

  • The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is allowed to stand to permit the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific titration method.

Causality behind Experimental Choices: The shake-flask method is the gold standard for determining equilibrium solubility as it ensures that the solution is truly saturated. The use of a constant temperature bath is critical as solubility is temperature-dependent.

Determination of pKa Values

Potentiometric titration is a reliable method for determining the pKa values of ionizable compounds.

pKa_Titration_Setup cluster_0 Titration Vessel Analyte_Solution (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride in water pH_Electrode pH Electrode pH_Meter pH Meter pH_Electrode->pH_Meter Stir_Bar Magnetic Stir Bar Burette Burette with Standardized NaOH solution Burette->Analyte_Solution

Figure 3: Schematic of a potentiometric titration setup for pKa determination.

Protocol:

  • A precisely weighed amount of the compound is dissolved in a known volume of deionized water.

  • The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.

  • The solution is stirred continuously.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued past the equivalence points.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values are determined from the pH at the half-equivalence points on the titration curve. Sophisticated software can be used for more accurate determination from the titration data.[5]

Expertise & Experience: For a molecule with four pKa values, the titration curve will show multiple inflection points. It is crucial to use a high-resolution pH meter and to add the titrant in very small increments around the expected equivalence points to accurately determine the pKa values.

Spectroscopic Characterization

Spectroscopic data provides valuable information about the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and stereochemistry. The spectra should be recorded in a suitable deuterated solvent, such as D₂O.

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons at the stereogenic centers (C2-H and C5-H) and the methylene protons (C3-H₂ and C4-H₂). The coupling patterns and chemical shifts of these protons can provide insights into the conformation of the molecule in solution.

  • ¹³C NMR: The spectrum should display signals for the two non-equivalent carboxyl carbons, the two methine carbons bearing the amino groups, and the two methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected Characteristic Absorptions:

  • O-H stretch (carboxylic acid): Broad absorption around 3000 cm⁻¹.

  • N-H stretch (ammonium): Broad absorption in the range of 2500-3000 cm⁻¹.

  • C=O stretch (carboxylic acid): Strong absorption around 1700-1730 cm⁻¹.

  • N-H bend (ammonium): Absorption around 1500-1600 cm⁻¹.

Conclusion

(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride is a molecule with significant potential, and a thorough understanding of its physicochemical properties is fundamental to unlocking its utility. This guide provides a comprehensive framework for the characterization of this compound, emphasizing robust and validated experimental methodologies. While a definitive set of experimental values is not yet established in the public domain, the principles and protocols outlined herein will enable researchers to generate the high-quality data necessary to advance their research and development efforts.

References

  • ResearchGate. How can I dissolve free amino acids?. [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1965). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 29(4), 379-383. [Link]

  • Avdeef, A. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 53–79. [Link]

  • NextSDS. (5R,2R)-2,5-Diaminoadipic acid 2HCl — Chemical Substance Information. [Link]

  • Reddit. HELP!!! Dissolving free amino acids in water. [Link]

Sources

Spectroscopic Characterization of (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the realm of peptidomimetic design and targeted drug development, non-proteinogenic amino acids serve as foundational scaffolds. Among these, (2R,5R)-2,5-diaminohexanedioic acid (commonly referred to as 2,5-diaminoadipic acid) is of particular interest due to its structural homology to natural diamino acids and its utility as a precursor for potent allosteric inhibitors, such as those targeting dihydrodipicolinate synthase[1].

Because the synthesis of this compound often yields a mixture of stereoisomers that must be carefully resolved or synthesized asymmetrically[2][3], rigorous spectroscopic characterization is paramount. For analytical purposes, the compound is typically isolated as a dihydrochloride salt[1]. This salt formation is a deliberate experimental choice: the zwitterionic form of the free amino acid exhibits poor solubility in organic solvents. By converting it to the dihydrochloride salt, the molecule gains excellent solubility in polar deuterated solvents (e.g., CD3​OD ), while simultaneously locking the amine groups in a fully protonated state ( −NH3+​ ) to prevent chemical exchange line broadening during Nuclear Magnetic Resonance (NMR) analysis[1].

Workflow A Synthesis of (2R,5R)-2,5-Diaminoadipic Acid B Acidification (HCl) to Dihydrochloride Salt A->B Ensures solubility & stability C Lyophilization & Purification B->C D NMR Spectroscopy (CD3OD) C->D E FT-IR Spectroscopy (KBr Pellet) C->E F HRMS (ESI+) C->F

Workflow for the preparation and spectroscopic analysis of the dihydrochloride salt.

Quantitative Spectral Data Summaries

To establish a self-validating analytical profile, multiple spectroscopic modalities must be employed. The tables below summarize the expected quantitative data for the (2R,5R)-dihydrochloride salt.

Table 1: Nuclear Magnetic Resonance (NMR) Data

The symmetry of the (2R,5R) stereoisomer simplifies the 13C NMR spectrum to just three distinct carbon environments[1].

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1H 4.18 – 4.15Multiplet (m)2H Cα​-H (C2, C5)
1H 2.25 – 1.95Multiplet (m)4H Cβ​-H2​ (C3, C4)
13C 165.6Singlet (s)2C C=O (C1, C6)
13C 53.1Singlet (s)2C Cα​ (C2, C5)
13C 28.5Singlet (s)2C Cβ​ (C3, C4)
Table 2: Fourier Transform Infrared (FT-IR) Data

Note: Data reflects the protonated dihydrochloride state.

Wavenumber ( cm−1 )Vibration ModeFunctional GroupIntensity
~3200 – 2800N-H stretch −NH3+​ Broad, Strong
~1720C=O stretch −COOH Strong
~1580N-H bend −NH3+​ Medium
~1220C-O stretch −COOH Medium
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
Ionization ModeObserved m/zCalculated m/zIon Species
ESI (+)177.0875177.0870 [M+H]+ (Free base)
ESI (+)199.0694199.0689 [M+Na]+

Structural Validation Mapping

The logical relationship between the molecule's physical structure and its spectroscopic output is mapped below. This mapping ensures that any impurities (such as mono-hydrochloride salts or diastereomers) can be rapidly identified by deviations in the expected symmetry.

StructuralValidation Struct Structure: (2R,5R)-2,5-Diaminohexanedioic Acid Carboxyl Carboxylic Acids (C1, C6) Struct->Carboxyl AlphaC Alpha Carbons (C2, C5) Struct->AlphaC BetaC Beta Carbons (C3, C4) Struct->BetaC NMR13C_C 13C NMR: δ 165.6 ppm Carboxyl->NMR13C_C IR_C IR: ~1720 cm⁻¹ (C=O) Carboxyl->IR_C NMR1H_A 1H NMR: δ 4.18-4.15 ppm AlphaC->NMR1H_A NMR13C_A 13C NMR: δ 53.1 ppm AlphaC->NMR13C_A NMR1H_B 1H NMR: δ 2.25-1.95 ppm BetaC->NMR1H_B NMR13C_B 13C NMR: δ 28.5 ppm BetaC->NMR13C_B

Correlation between structural moieties and their corresponding spectroscopic signals.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following methodologies incorporate built-in causality and self-validation steps.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 10–15 mg of the (2R,5R)-2,5-diaminohexanedioic acid dihydrochloride salt.

  • Solvent Addition: Dissolve the sample in 0.6 mL of deuterated methanol ( CD3​OD ).

    • Causality: The dihydrochloride salt is highly polar; CD3​OD provides optimal solubility while avoiding the rapid exchange of α -protons that can occur in highly basic aqueous environments.

  • Internal Standardization (Self-Validation): Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm). If TMS is unavailable, calibrate the spectrum using the residual solvent peak of CD3​OD ( δ 3.31 ppm for 1H , δ 49.0 ppm for 13C ).

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire 1H NMR at 500 MHz (minimum 16 scans) and 13C NMR at 125 MHz (minimum 512 scans)[1]. The high scan count for 13C is required to ensure a high signal-to-noise ratio for the quaternary carbonyl carbons which lack Nuclear Overhauser Effect (NOE) enhancement.

Protocol B: FT-IR Spectroscopy via KBr Pellet
  • Desiccation: Dry the KBr powder at 105°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Failure to dry it will result in a massive, artifactual broad O-H stretch around 3400 cm−1 that masks the critical N-H stretching bands of the target molecule.

  • Milling: Grind 1–2 mg of the analyte with 100 mg of anhydrous KBr in an agate mortar until a fine, homogeneous powder is achieved.

  • Pressing: Transfer the mixture to a pellet die and apply 10 tons of pressure for 2 minutes under a vacuum to form a transparent pellet.

    • Causality: Vacuum pressing removes trapped air, drastically reducing light scattering and baseline drift in the resulting spectrum.

  • Acquisition (Self-Validation): Scan from 4000 to 400 cm−1 with a resolution of 4 cm−1 , accumulating 32 scans. Always run a blank KBr pellet background scan immediately prior to the sample to subtract environmental CO2​ and ambient moisture.

Protocol C: High-Resolution Mass Spectrometry (HRMS)
  • Dilution: Prepare a 1 μg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Water.

  • Ionization Modifier: Add 0.1% Formic Acid to the solution.

    • Causality: Formic acid facilitates protonation, significantly enhancing the ionization efficiency for the [M+H]+ adduct in positive Electrospray Ionization (ESI+) mode.

  • Injection: Infuse the sample directly into the ESI source at a flow rate of 10 μL/min .

  • Calibration (Self-Validation): Calibrate the TOF or Orbitrap mass analyzer using a standard tuning mix (e.g., Agilent Tune Mix or Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to acquisition. This ensures mass accuracy is strictly maintained within <5 ppm, validating the elemental composition ( C6​H12​N2​O4​ ).

References

  • Title: Supporting Information Biomimetic design results in a potent allosteric inhibitor of dihydrodipicolinate synthase from Campyloba Source: doi.org URL: [1]

  • Title: ChemInform Abstract: Synthesis of Stereoisomers of 2,4-Diaminoglutaric and 2,5- Diaminoadipic Acids Source: researchgate.net URL: [2]

  • Title: Enantioselective Synthesis of Diamino Dicarboxylic Acids Source: acs.org URL: [3]

Sources

Methodological & Application

Application Note: (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride as a Stereospecific Bifunctional Cross-Linker

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride —commonly referred to as D,D-2,5-diaminoadipic acid (D,D-DAA)—is a highly specialized, chiral, bifunctional cross-linking agent. Characterized by a 6-carbon dicarboxylic acid backbone and two D-configured primary amines, it is a critical building block in advanced drug development and biomaterials. This application note details its dual utility: acting as an ultra-stable cystine surrogate for generating redox-resistant dicarba peptide analogs, and serving as a robust cross-linker for synthesizing biodegradable polyimides and polyanhydrides.

Mechanistic Insights & Rationale (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why D,D-DAA is selected over traditional cross-linkers, as these mechanistic choices dictate experimental success.

  • Stereochemical Rationale (The D,D-Configuration): The (2R,5R) configuration corresponds to the D,D-enantiomer. Incorporating D-amino acid derivatives into peptide macrocycles or polymer matrices drastically reduces their susceptibility to endogenous L-proteases. This stereochemical choice is specifically engineered to extend the in vivo half-life of peptide therapeutics and precisely control the enzymatic degradation rate of implantable biomaterials [1].

  • Structural Constraint (Bridge Length): Traditional disulfide bonds (Cystine) and 2,7-diaminosuberic acid (DAS) provide a 4-atom bridge between alpha carbons. In contrast, DAA provides a highly constrained 2-carbon aliphatic bridge ( −CH2​−CH2​− ). This shorter linkage is intentionally selected to induce tight conformational constraints, locking peptides into rigid β -turn structures that frequently enhance target receptor binding affinity [2]. Furthermore, unlike disulfides, the carbon-carbon backbone is completely impervious to reductive cleavage in the cytosol.

  • Dihydrochloride Salt Form: The dihydrochloride salt ensures the chemical stability of the primary amines against atmospheric oxidation and prevents spontaneous intramolecular lactamization during long-term storage. Consequently, experimental protocols must include a stoichiometric excess of non-nucleophilic bases (e.g., DIPEA or TEA) to liberate the free amines prior to coupling.

Quantitative Data: Cross-Linker Comparison

To facilitate the selection of the appropriate cross-linking agent for your specific structural requirements, the following table summarizes the key physicochemical differences between DAA and its analogs.

Cross-LinkerAlpha-Carbon Bridge LengthBridge ChemistryRedox StabilityProteolytic ResistancePrimary Application
L-Cystine 4 atoms −CH2​−S−S−CH2​− Low (Reducible)LowNatural peptide folding
D,D-Cystine 4 atoms −CH2​−S−S−CH2​− Low (Reducible)HighProtease-resistant loops
(2R,5R)-DAA 2 atoms −CH2​−CH2​− Absolute High Highly constrained macrocycles
(2R,7R)-DAS 4 atoms −CH2​−CH2​−CH2​−CH2​− AbsoluteHighDirect cystine dicarba mimic
meso-DAP 3 atoms −CH2​−CH2​−CH2​− AbsoluteModerateBacterial peptidoglycan studies

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of DAA-Cyclized Peptides

Self-Validating System: This protocol utilizes orthogonal protection to ensure cyclization occurs exclusively between the desired side chains. Intermediate colorimetric tests (Kaiser test) validate the completion of each step.

Reagents Required:

  • Fmoc-SPPS Resin (e.g., Rink Amide)

  • Orthogonally protected DAA: Fmoc-(2R,5R)-DAA(Alloc)-OH (Requires custom synthesis or specialized procurement) [3]

  • Coupling Reagents: HBTU, HOBt, DIPEA

  • Deprotection Reagents: 20% Piperidine in DMF, Pd(PPh3​)4​ / Phenylsilane

Step-by-Step Methodology:

  • Linear Chain Elongation: Synthesize the linear peptide sequence on the resin using standard Fmoc chemistry until reaching the first cyclization point.

  • DAA Incorporation: Couple the orthogonally protected Fmoc-(2R,5R)-DAA(Alloc)-OH using 3 eq. amino acid, 3 eq. HBTU, 3 eq. HOBt, and 6 eq. DIPEA in DMF for 2 hours. Validation: Perform a Kaiser test; a yellow color indicates successful coupling (absence of free primary amines).

  • Continued Elongation: Remove the Fmoc group (20% piperidine) and continue synthesizing the peptide sequence to the N-terminus.

  • Orthogonal Deprotection: Remove the Alloc protecting group from the DAA side chain using catalytic Pd(PPh3​)4​ (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 x 30 minutes.

  • On-Resin Cyclization: Deprotect the N-terminal Fmoc group. Induce head-to-side-chain cyclization by adding PyBOP (3 eq) and DIPEA (6 eq) in DMF. React overnight. Validation: A negative Kaiser test confirms complete cyclization.

  • Cleavage: Cleave the cyclized peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

G A Linear Peptide Synthesis (SPPS) B Incorporate Protected DAA A->B C Orthogonal Deprotection B->C D On-Resin Cyclization C->D E Cleavage & Purification D->E

Caption: Workflow for SPPS peptide cyclization using orthogonally protected DAA.

Protocol 2: Synthesis of Cross-Linked Biodegradable Polyanhydrides

Self-Validating System: The transition from a linear to a cross-linked network is validated by monitoring the rheological shift (yield stress) and the disappearance of primary amine peaks via FTIR.

Reagents Required:

  • Sebacic acid prepolymer (or similar diacid anhydride precursor)

  • (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride

  • Triethylamine (TEA)

  • Solvent: Anhydrous DMF or melt-condensation setup

Step-by-Step Methodology:

  • Prepolymer Activation: Melt the sebacic acid prepolymer under a dry nitrogen atmosphere at 150°C to form a reactive anhydride melt.

  • Cross-Linker Neutralization: In a separate vial, suspend (2R,5R)-DAA dihydrochloride in a minimal volume of anhydrous DMF. Add 2.2 equivalents of TEA to neutralize the dihydrochloride salt, liberating the highly nucleophilic free amines.

  • Polymerization & Cross-Linking: Introduce the neutralized DAA dropwise into the prepolymer melt under vigorous mechanical stirring. The primary amines of DAA will rapidly react with the anhydride bonds to form stable imide/amide cross-links [4].

  • Curing: Maintain the reaction at 150°C under a high vacuum (<1 Torr) for 90 minutes to remove condensation byproducts (water/acetic acid) and drive the cross-linking to completion.

  • Characterization: Cool the resulting polymer. Validation: Perform FTIR spectroscopy. The disappearance of the NH2​ stretch (~3300 cm−1 ) and the appearance of amide/imide carbonyl stretches (~1650 cm−1 ) validate successful covalent cross-linking.

G A Diacid Monomers (Anhydride Precursors) C Melt Condensation Polymerization A->C B (2R,5R)-DAA Cross-linker B->C D Linear Polyanhydride Chains C->D E 3D Cross-linked Biodegradable Matrix D->E Amide/Imide Linkages

Caption: Synthesis pathway of DAA-cross-linked biodegradable polyanhydrides.

References

  • Enantioselective Synthesis of Diamino Dicarboxylic Acids Source: Journal of Organic Chemistry, 1999, 64(6), 1947-1952. URL:[Link]

  • High Affinity Agonists of the Neuropeptide Y (NPY) Y4 Receptor Derived from the C-Terminal Pentapeptide of Human Pancreatic Polypeptide (hPP): Synthesis, Stereochemical Discrimination, and Radiolabeling Source: Journal of Medicinal Chemistry, 2016. URL:[Link]

  • 2,5-Diaminoadipic Acid Derivatives Using Kolbe Electrolysis Source: Tetrahedron, 1998, 54(10), 2059-2074. URL:[Link]

  • Degradable Polyimides (US Patent 7,427,654 B1)

Advanced Bioconjugation Techniques Using (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride: Protocols for Precision Crosslinking and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

As biotherapeutics evolve from simple monomeric peptides to complex, multivalent architectures, the demand for precision crosslinking reagents has surged. While flexible polyethylene glycol (PEG) linkers are ubiquitous, they often introduce excessive entropic penalties that hinder receptor binding. Enter (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride —a chiral, homobifunctional diamino dicarboxylic acid that provides unparalleled stereochemical and conformational control in bioconjugation[1].

This application note provides an authoritative guide on leveraging this unique 6-carbon scaffold for peptide dimerization, bivalent ligand synthesis, and redox-stable peptidomimetics.

Mechanistic Rationale: The Power of Stereospecificity

(2R,5R)-2,5-Diaminohexanedioic acid (also known as 2,5-diaminoadipic acid) features two primary amines and two carboxylic acids[2]. In bioconjugation, it is most frequently utilized as a symmetric dicarboxylic acid to link two amine-bearing pharmacophores, or as a diamine to crosslink acidic residues.

Why the (2R,5R) Stereoisomer?

The spatial orientation of linked pharmacophores dictates their ability to simultaneously engage multiple receptor binding sites. Research into Neuropeptide Y (NPY) Y4 receptor agonists has demonstrated that the stereochemistry of diamino dicarboxylic acid linkers drastically impacts receptor avidity[3]. The (2R,5R) configuration projects the attached peptide chains at a specific, rigid angle, minimizing the entropic cost of binding compared to racemic mixtures or unstructured aliphatic chains[4].

The Role of the Dihydrochloride Salt

Supplied as a dihydrochloride salt, the primary amines are fully protonated ( −NH3+​ ). This serves a critical mechanistic purpose: it completely prevents premature intramolecular autocyclization (lactamization) between the amine and the adjacent carboxylic acid, ensuring indefinite shelf stability[2]. The amines are only liberated upon the addition of a non-nucleophilic base (e.g., DIPEA) during the conjugation reaction.

Comparative Linker Analysis

To understand when to deploy (2R,5R)-2,5-Diaminohexanedioic acid, it must be benchmarked against standard bioconjugation linkers.

Linker TypeStructural RigidityStereochemical ControlRedox StabilityPrimary Application
Flexible PEG ( n=2−12 ) Low (High entropy)None (Achiral)HighEnhancing solubility, extending half-life
Aliphatic (e.g., Glutaric Acid) ModerateNone (Achiral)HighSimple dimerization, non-specific spacing
Disulfide (Cystine) HighHigh (L-Cys)Low (Easily reduced)Native folding, reversible crosslinking
(2R,5R)-2,5-Diaminohexanedioic Acid High Very High (2R,5R) High Stereospecific bivalent ligands, peptidomimetics

Workflow Visualization: Bivalent Ligand Assembly

The following diagram illustrates the logical flow of utilizing the linker to achieve synergistic receptor binding.

G A Monomeric Peptide (Weak Affinity) C HATU / DIPEA Activation A->C B (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride B->C D Stereospecific Bivalent Ligand C->D Amide Bond Formation E Enhanced Receptor Avidity & Selectivity D->E Synergistic Binding

Caption: Workflow demonstrating the conversion of weak monomeric peptides into high-affinity bivalent ligands.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that each step provides measurable feedback before proceeding to the next.

Protocol A: Solution-Phase Symmetrical Dimerization of Peptides

Objective: Conjugate two equivalents of an N-terminally unprotected peptide to the dicarboxylic acid moieties of the linker.

Mechanistic Causality: We utilize HATU as the coupling reagent because it is highly efficient for sterically hindered carboxylic acids and suppresses epimerization at the sensitive 2R,5R stereocenters. A mixed solvent system (DMF/DMSO) is employed to disrupt peptide aggregation (beta-sheet formation), ensuring the N-termini remain fully accessible for nucleophilic attack.

Materials:

  • (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride (1.0 eq)

  • Target Peptide with free N-terminus (2.2 eq)

  • HATU (2.4 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous DMF and DMSO (1:1 v/v)

Step-by-Step Procedure:

  • Salt Neutralization & Activation: Dissolve the linker (1.0 eq) and HATU (2.4 eq) in the DMF/DMSO mixture. Add DIPEA (6.0 eq).

    • Causality: The excess DIPEA is required to neutralize the two equivalents of HCl from the linker salt[2], neutralize the TFA salts of the peptides, and drive the HATU activation.

  • Active Ester Formation: Stir the mixture at room temperature for 5 minutes.

    • Self-Validation Checkpoint: Inject a 1 µL aliquot into an LC-MS. You must observe the mass corresponding to the bis-OAt active ester intermediate before proceeding.

  • Conjugation: Add the target peptide (2.2 eq) dropwise to the activated linker solution. Stir at room temperature for 2 hours.

  • Reaction Monitoring:

    • Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a small aliquot. A color change from blue to yellow indicates the complete consumption of the primary amines on the peptides. If the solution remains blue, add an additional 0.2 eq of HATU and stir for 30 minutes.

  • Quenching & Purification: Quench the reaction with 5% aqueous TFA. Purify the resulting dimer via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient.

Protocol B: Synthesis of Fmoc-Protected Building Block for SPPS

Objective: Convert the raw dihydrochloride salt into an N,N′ -bis-Fmoc protected building block for incorporation into Solid-Phase Peptide Synthesis (SPPS)[5].

Mechanistic Causality: To use the linker as a bridging unit directly on a peptide synthesizer, the highly reactive primary amines must be transiently protected. Fmoc-OSu is chosen over Fmoc-Cl to prevent the formation of dipeptide oligomers, as the succinimide leaving group is less prone to causing mixed anhydride side reactions.

Materials:

  • (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride (1.0 eq)

  • Fmoc-OSu (2.5 eq)

  • Sodium bicarbonate ( NaHCO3​ ) (5.0 eq)

  • Water / Acetone (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the linker in water. Add NaHCO3​ slowly.

    • Causality: Effervescence ( CO2​ release) will occur as the dihydrochloride salt is neutralized. The mildly basic pH (~8.5) ensures the amines are deprotonated and nucleophilic.

  • Protection: Dissolve Fmoc-OSu in acetone and add it dropwise to the aqueous solution over 30 minutes. Stir vigorously for 12 hours at room temperature.

  • Acidification & Precipitation: Remove the acetone in vacuo. Acidify the remaining aqueous phase to pH 2.0 using 1M HCl.

    • Self-Validation Checkpoint: A dense white precipitate will form immediately upon acidification. This is the fully protected N,N′ -bis-Fmoc-(2R,5R)-2,5-diaminohexanedioic acid, which is insoluble in acidic water.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum. Confirm purity via LC-MS and 1H -NMR prior to loading onto the automated peptide synthesizer.

References

  • [3] Weiss, S.; Keller, M.; et al. High Affinity Agonists of the Neuropeptide Y (NPY) Y4 Receptor Derived from the C-Terminal Pentapeptide of Human Pancreatic Polypeptide (hPP): Synthesis, Stereochemical Discrimination, and Radiolabeling. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [1] Hiebl, J.; Kollmann, H.; Rovenszky, F.; Winkler, K. Enantioselective Synthesis of Diamino Dicarboxylic Acids. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [4] Chikugo, A.; et al. Optimization of the Linker Length in the Dimer Model of E22P-Aβ40 Tethered at Position 38. ACS Chemical Neuroscience. Available at:[Link]

  • [5] Hiebl, J.; Blanka, M.; Guttman, A.; Winkler, K. Diaminodiacid-Based Solid-Phase Synthesis of Peptide Disulfide Bond Mimics. Tetrahedron. Available at: [Link]

Sources

Asymmetric Synthesis of (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

(2R,5R)-2,5-Diaminohexanedioic acid, a non-proteinogenic amino acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique stereochemistry makes it a valuable component in the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular architectures. This guide provides an in-depth exploration of a robust asymmetric synthesis pathway for (2R,5R)-2,5-diaminohexanedioic acid dihydrochloride, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are selected for their high stereocontrol and proven reliability.

Introduction to Asymmetric Synthesis and the Importance of Chiral Purity

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In drug development, the synthesis of enantiomerically pure compounds is crucial, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Asymmetric synthesis, the chemical synthesis that preferentially produces one enantiomer or diastereomer over its mirror image, is therefore a cornerstone of modern pharmaceutical research. This guide focuses on a field-proven strategy for the asymmetric synthesis of the (2R,5R) stereoisomer of 2,5-diaminohexanedioic acid, a key intermediate in various therapeutic candidates.

Pathway 1: Diastereoselective Dimerization Utilizing the Schöllkopf Bis-Lactim Ether Method

The Schöllkopf bis-lactim ether method stands as a powerful and highly reliable strategy for the asymmetric synthesis of α-amino acids.[1][2] This approach leverages a chiral auxiliary derived from valine to direct the stereoselective alkylation of a glycine enolate equivalent, consistently affording products with high enantiopurity.[2][3] For the synthesis of (2R,5R)-2,5-diaminohexanedioic acid, a key step involves the diastereoselective dimerization of a functionalized Schöllkopf auxiliary.

The causality behind this choice lies in the exceptional stereocontrol exerted by the bulky isopropyl group of the valine-derived chiral auxiliary. This steric hindrance effectively shields one face of the planar lithiated aza-enolate, directing the incoming electrophile to the opposite, less hindered face, thus ensuring high diastereoselectivity in the C-C bond formation.

Schollkopf_Pathway cluster_0 Step 1: Formation of the Chiral Auxiliary cluster_1 Step 2: Diastereoselective Dimerization cluster_2 Step 3: Deprotection and Isolation A Glycine + (R)-Valine B 2,5-Diketopiperazine A->B Cyclization C (R)-Schöllkopf Auxiliary (bis-lactim ether) B->C O-methylation D Lithiation (n-BuLi, -78°C) C->D E Dimerization with Iodomethyl derivative D->E F 1,2-bis[(3S,6R)-3,6-dihydro-2,5-dimethoxy- 3-isopropylpyrazin-6-yl]ethane E->F G Acid Hydrolysis (6M HCl) F->G H (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride G->H I Purification H->I

Caption: Workflow for the asymmetric synthesis of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride via the Schöllkopf method.

Experimental Protocols

Protocol 1: Synthesis of the Schöllkopf Chiral Auxiliary ((R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)

This protocol outlines the formation of the key chiral auxiliary from (R)-valine and glycine.

  • Diketopiperazine Formation: A dipeptide formed from glycine and (R)-valine is cyclized to form (R)-3-isopropylpiperazine-2,5-dione. This is a standard peptide coupling and cyclization procedure.

  • Bis-Lactim Ether Synthesis:

    • Suspend (R)-3-isopropylpiperazine-2,5-dione (1.0 eq) in anhydrous dichloromethane.

    • Add trimethyloxonium tetrafluoroborate (2.5 eq) to the suspension and stir vigorously at room temperature for 18-24 hours until the solution becomes clear.

    • Cool the reaction mixture in an ice bath and carefully quench with ice, followed by concentrated ammonium hydroxide solution (28%).

    • After stirring for 1 hour, separate the organic layer and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous potassium carbonate.

    • Filter and concentrate under reduced pressure. Purify the resulting oil by column chromatography to yield the pure (R)-Schöllkopf auxiliary as a colorless oil.

Protocol 2: Diastereoselective Dimerization

This protocol details the crucial stereocontrolling dimerization step.[1]

  • Lithiation:

    • In a flame-dried, nitrogen-purged flask, dissolve the (R)-Schöllkopf auxiliary (2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (2.0 eq) and stir for 15 minutes to form the lithiated aza-enolate.

  • Dimerization:

    • To the cooled solution of the lithiated auxiliary, add a solution of the bis-lactim iodide (1.0 eq) in anhydrous THF.

    • Stir the reaction mixture at -78 °C for the specified time as monitored by TLC.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product contains a mixture of diastereomers. The desired (R,R)-dimer, 1,2-bis[(3S,6R)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazin-6-yl]ethane, can be separated from its diastereoisomer by column chromatography. The diastereomeric excess (d.e.) of the crude product is typically around 50%.[1]

Protocol 3: Hydrolysis and Isolation of the Dihydrochloride Salt

This final protocol describes the removal of the chiral auxiliary and isolation of the target product.[1]

  • Acid Hydrolysis:

    • Dissolve the purified (R,R)-dimer in 6M aqueous HCl.

    • Reflux the mixture for the required duration to ensure complete hydrolysis of the bis-lactim ether functionalities.

  • Isolation and Purification:

    • After cooling, the reaction mixture is concentrated under reduced pressure to remove excess HCl and water.

    • The resulting crude solid is then purified by recrystallization to yield homochiral (2R,5R)-2,5-diaminohexanedioic acid dihydrochloride.

Quantitative Data Summary
StepProductTypical YieldDiastereomeric Excess (d.e.)
1(R)-Schöllkopf AuxiliaryHighN/A
21,2-bis[(3S,6R)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazin-6-yl]ethaneModerate~50% (before separation)
3(2R,5R)-2,5-Diaminohexanedioic Acid DihydrochlorideHigh (after purification)>98%

Alternative Pathway: Asymmetric Synthesis from Glutamic Acid

An alternative and often utilized strategy for the synthesis of chiral amino acids involves starting from a readily available chiral precursor from the "chiral pool." L-glutamic acid is a common and inexpensive starting material for the synthesis of various complex amino acids. This approach leverages the inherent stereochemistry of the starting material to establish one of the chiral centers in the target molecule.

The rationale for this pathway is the economic advantage and the well-established chemistry for the manipulation of glutamic acid derivatives. The key challenge in this approach is the stereocontrolled introduction of the second amino group at the C5 position.

Glutamic_Acid_Pathway A L-Glutamic Acid B Protected L-Glutamic Acid Derivative A->B Protection C Chain Elongation B->C D Introduction of C5-Amino Group (e.g., via azidation or reductive amination) C->D E Stereoselective Reduction/Manipulation D->E F Deprotection E->F G (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride F->G

Caption: General workflow for the asymmetric synthesis of (2R,5R)-2,5-Diaminohexanedioic acid from L-glutamic acid.

While various specific protocols exist for this transformation, they generally involve a multi-step sequence including protection of the functional groups of glutamic acid, chain elongation, stereoselective introduction of the second nitrogen functionality, and final deprotection. The stereochemical outcome at the C5 position is controlled by the choice of reagents and reaction conditions in the key nitrogen introduction step.

Conclusion

The asymmetric synthesis of (2R,5R)-2,5-diaminohexanedioic acid dihydrochloride is a critical process for the advancement of various drug discovery programs. The Schöllkopf bis-lactim ether method, through a diastereoselective dimerization, offers a robust and well-documented pathway to obtain this valuable chiral building block with high enantiopurity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this target molecule. As with any multi-step synthesis, careful execution of each step and thorough characterization of intermediates are paramount to achieving the desired outcome.

References

  • Bull, S. D.; Chernega, A. N.; Davies, S. G.; Moss, W. O.; Parkin, R. M. Asymmetric Synthesis of (2R,5R)-2,5-Diaminohexan-1,6-dioic Acid. Tetrahedron1998 , 54 (35), 10379-10388. [Link]

  • Schöllkopf, U. Asymmetric Syntheses of Amino Acids via Metalated Bis-lactim Ethers of 2,5-Diketopiperazines. Pure and Applied Chemistry1983 , 55 (11), 1799-1806. [Link]

Sources

Preparation of peptidomimetics with (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Incorporation of (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride in Peptidomimetic Drug Design

Foreword

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the challenge of stabilizing flexible linear peptides to improve their pharmacokinetic profiles and target affinity. (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride—commonly referred to as D,D-diaminoadipic acid—is a highly versatile, C2-symmetric unnatural amino acid. It serves as a critical building block for introducing covalent conformational constraints, such as rigid β -turns or homodetic bicyclic scaffolds, into next-generation peptidomimetics. This guide details the mechanistic rationale, orthogonal protection strategies, and self-validating protocols required to successfully deploy this sterically demanding building block.

Scientific Rationale & Mechanistic Insights

The Causality of the Dihydrochloride Salt Free diamino dicarboxylic acids with a 6-carbon backbone are highly susceptible to spontaneous intramolecular cyclization (lactamization) during storage, rapidly forming a stable 6-membered piperidone ring. By supplying the compound as a dihydrochloride salt, both α -amino groups are fully protonated ( −NH3+​ ). This eliminates their nucleophilicity, entirely preventing premature lactamization and ensuring a stable shelf-life. However, this necessitates precise neutralization during the initial synthetic steps to prevent uncontrolled cyclization.

Stereochemical Significance The (2R,5R) configuration is specifically utilized to mimic D-amino acid motifs (often found in bacterial cell wall inhibitors) or to force a peptide backbone into a Type-VI β -turn. The two-carbon bridge between the α -carbons provides minimal steric deviation while locking the ω dihedral angle, significantly reducing the entropic penalty upon receptor binding .

Pathway L Linear Peptide (High Entropy) C Diaminoadipic Acid Cross-linking L->C Covalent Constraint T Type-VI β-Turn Conformational Lock C->T Entropy Reduction R Target Receptor Binding T->R Enhanced Affinity

Mechanism of diaminoadipic acid constraints enhancing target receptor affinity.

Orthogonal Protection Strategy

Before incorporation into Solid-Phase Peptide Synthesis (SPPS), the dihydrochloride salt must be neutralized and orthogonally protected. To allow for regioselective on-resin cyclization, a typical protection scheme utilizes Fmoc and Alloc for the amines, and tBu and Allyl for the carboxylic acids.

Because the α,α′ -disubstituted nature of the diaminoadipic acid bridge presents severe steric hindrance during macrolactamization, the choice of coupling reagent is critical.

Table 1: Quantitative Comparison of Macrolactamization Coupling Reagents (Data summarizes typical yields for sterically hindered C2-symmetric diaminodiacid cyclizations on-resin)

Coupling ReagentEquivalentsBase (Equiv)Time (h)Conversion (%)Epimerization Risk
DIC / Oxyma Pure3.0None1645%Low (<2%)
PyBOP3.0DIPEA (6.0)865%Moderate (<5%)
COMU2.0DIPEA (4.0)478%High (<8%)
HATU / HOAt 2.0 DIPEA (4.0) 4 85% Low (<3%)

Expert Insight: HATU combined with HOAt is the preferred reagent system. The superior leaving group (HOAt) accelerates the reaction rate, overcoming the steric bulk of the transition state while minimizing the risk of epimerization at the sensitive (2R,5R) chiral centers.

Experimental Protocols

Protocol A: Neutralization and Preparation for SPPS

Note: For advanced peptidomimetics, researchers often synthesize the orthogonally protected derivative directly via Kolbe electrolysis . If starting from the raw dihydrochloride, strict thermal control is required.

  • Neutralization: Suspend (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride (1.0 eq) in anhydrous DMF. Cool strictly to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (4.1 eq) dropwise.

    • Causality: Maintaining 0 °C is non-negotiable. It prevents the transient free amine from kinetically attacking the free carboxylate, avoiding rapid monolactam formation.

  • Asymmetric Protection: Introduce Alloc-OSu (0.9 eq) slowly to achieve statistical mono-protection, followed by Fmoc-OSu (1.2 eq) for the remaining amine.

    • Self-Validation: Monitor the reaction via LC-MS. The presence of a mass corresponding to [M - 18] indicates failed thermal control and unwanted lactamization.

Protocol B: SPPS Incorporation and On-Resin Cyclization

This protocol details the integration of the orthogonally protected building block (e.g., Fmoc-D-Aad(Alloc)-OAllyl) into a peptide chain.

  • Resin Loading & Elongation: Swell Rink Amide AM resin in DCM/DMF. Couple the initial amino acids using standard Fmoc/tBu chemistry.

  • Incorporation of the Bridge: Couple the orthogonally protected (2R,5R)-diaminoadipic acid building block using HATU (2.0 eq) and DIPEA (4.0 eq) for 2 hours.

    • Self-Validation: Perform a Kaiser test. A yellow resin indicates complete coupling. A blue/purple hue indicates incomplete coupling due to steric clash, necessitating a double-coupling cycle.

  • Orthogonal Deprotection: Treat the resin with Pd(PPh3​)4​ (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 hours to simultaneously remove the Alloc and Allyl protecting groups.

    • Causality: Phenylsilane acts as an efficient allyl scavenger. Without it, the highly reactive π -allyl palladium complex will re-alkylate the peptide backbone, ruining the yield.

  • Macrolactamization: Wash the resin thoroughly with a 0.5% sodium diethyldithiocarbamate solution in DMF to strip residual Palladium. Add HATU (2.0 eq), HOAt (2.0 eq), and DIPEA (4.0 eq) in DMF. Shake for 4 hours.

    • Self-Validation: Cleave a micro-aliquot of resin (TFA/TIS/H2O). Analyze via LC-MS. The dominant peak must reflect the exact loss of H2​O (-18.01 Da) compared to the linear precursor.

  • Global Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the final constrained peptidomimetic in cold diethyl ether and purify via preparative RP-HPLC.

G A 2,5-Diaminohexanedioic Acid Dihydrochloride B Neutralization & Protection (e.g., Fmoc/Alloc/tBu) A->B DIPEA, 0°C C Resin Loading (SPPS) B->C Purified Building Block D Iterative Peptide Chain Elongation C->D Standard Fmoc SPPS E Orthogonal Deprotection (Pd(PPh3)4 for Alloc/Allyl) D->E Sequence Complete F On-Resin Macrolactamization (HATU/HOAt/DIPEA) E->F Free Amine & Acid G TFA Cleavage & Global Deprotection F->G Cyclized Intermediate H Purified Peptidomimetic (HPLC/MS Validated) G->H Precipitation & Prep-HPLC

Solid-phase synthesis workflow for diaminoadipic acid-bridged peptidomimetics.

References

  • Hiebl, J., Kollmann, H., Rovenszky, F., & Winkler, K. (1999). "Enantioselective Synthesis of Diamino Dicarboxylic Acids." The Journal of Organic Chemistry, 64(6), 1947-1952. URL: [Link]

  • Vartak, A. P., & Johnson, R. L. (2006). "Concerted Synthesis of a Spirobicyclic Type-VI β-Turn Mimic of Pro-Pro-Pro-NH2." Organic Letters, 8(5), 983-986. URL: [Link]

  • Hiebl, J., Blanka, M., Guttman, A., & Winkler, K. (1998). "A detailed investigation of the preparation of 2,7-diaminosuberic acid and 2,5-diaminoadipic acid derivatives using Kolbe electrolysis." Tetrahedron, 54(10), 2059-2074. URL: [Link]

Biochemical Profiling of Bacterial Cell Wall and Lysine Biosynthesis Enzymes Using (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Molecular Context

(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride—also known as D,D-2,5-diaminoadipic acid dihydrochloride—is a synthetic, one-carbon shorter homologue of diaminopimelic acid (DAP)[1]. In bacterial physiology, DAP is a critical intermediate in both the lysine biosynthesis pathway and the cross-linking of peptidoglycan in Gram-negative bacteria and mycobacteria[1].

The specific (2R,5R) stereoisomer mimics the D,D-configuration of the terminal D-Ala-D-Ala motif found in peptidoglycan precursors, as well as the D,D-isomer of DAP. This structural homology makes it an invaluable molecular probe for mapping the active site geometries and stereospecificity of enzymes such as Meso-diaminopimelate D-dehydrogenase (DAPDH)[2] and Streptomyces DD-carboxypeptidases[3].

Causality of Chemical Form: The dihydrochloride salt form is explicitly chosen for enzymatic assays. Free 2,5-diaminoadipate esters have a strong reported propensity to spontaneously cyclize into monolactams[4]. Utilizing the dihydrochloride salt ensures rapid aqueous solubility, prevents spontaneous lactamization, and maintains the precise molarity of the active linear substrate analog during time-course kinetic assays[4].

Target Enzymes and Mechanistic Action

Meso-diaminopimelate D-dehydrogenase (DAPDH): DAPDH catalyzes the reversible, NADP+-dependent oxidative deamination of meso-DAP to L-2-amino-6-oxopimelate[2]. The enzyme is highly stereospecific, operating via a sequential ordered ternary-binary mechanism where the pro-S hydrogen at C-4 of the dihydronicotinamide ring of NADPH is transferred to the substrate (B-stereospecificity)[5]. While meso-2,5-diaminoadipate and D,D-DAP are known competitive inhibitors of this oxidation[2], (2R,5R)-2,5-diaminohexanedioic acid serves as a stringent structural probe to evaluate the spatial constraints of the DAPDH binding pocket, testing the enzyme's tolerance for a shortened carbon backbone coupled with D,D-stereochemistry.

DD-Carboxypeptidases: These enzymes cleave the terminal D-alanine from peptidoglycan precursors to facilitate cell wall cross-linking. Analogs containing the 2,5-diaminoadipic acid backbone act as substrate analogs and competitive inhibitors for penicillin-resistant DD-carboxypeptidases (e.g., from Streptomyces strains R61 and R39), providing critical insights into the transpeptidation mechanism and the energy landscape of the acyl-enzyme intermediate[3].

Mechanism A L-2-amino-6-oxopimelate B meso-2,6-Diaminopimelate (meso-DAP) A->B DAPDH (NADPH) C Peptidoglycan Cross-linking B->C DD-Carboxypeptidase & Transpeptidases D L-Lysine B->D DAP Decarboxylase Probe (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride Probe->B Competitive Inhibition Probe Probe->C D,D-Substrate Analog

Enzymatic targets of (2R,5R)-2,5-Diaminohexanedioic acid in the DAP/Lysine pathway.

Experimental Protocols

Protocol A: DAPDH Competitive Inhibition and Stereospecificity Assay

This protocol evaluates the binding affinity ( Ki​ ) of the (2R,5R)-analog against DAPDH during the oxidative deamination of meso-DAP.

Causality in Design: The assay is conducted at pH 10.5. This highly alkaline pH is the established optimum for DAPDH oxidative deamination[2], as it facilitates the deprotonation of the substrate's amino groups required for the reaction mechanism. The reaction is monitored via the reduction of NADP+ to NADPH at 340 nm. A self-validating baseline blank (lacking meso-DAP) is strictly required to ensure the analog itself is not being oxidized, thereby confirming its role purely as an inhibitor/probe.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 200 mM Glycine-KCl-KOH buffer adjusted precisely to pH 10.5.

  • Reagent Equilibration: In a 1 mL quartz cuvette, combine 800 µL of the pH 10.5 buffer, 50 µL of 2 mM NADP+ (final concentration ~100 µM, above the Km​ of 83 µM[5]), and 50 µL of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride at varying concentrations (0.1 mM to 10 mM).

  • Enzyme Addition: Add 10 µL of purified DAPDH (approx. 0.5 µg/mL final concentration). Mix by gentle inversion.

  • Baseline Validation: Record the absorbance at 340 nm for 2 minutes. Validation Check: The slope should be zero. Any increase indicates non-specific oxidation of the analog.

  • Reaction Initiation: Add 50 µL of meso-DAP (final concentration 2.5 mM, equivalent to its Km​ [5]) to initiate the reaction.

  • Kinetic Monitoring: Record the increase in absorbance at 340 nm for 5 minutes at 25°C.

  • Data Synthesis: Calculate the initial velocity ( v0​ ) for each inhibitor concentration. Plot the data using a Dixon plot ( 1/v0​ vs. [Inhibitor]) to determine the inhibition constant ( Ki​ ).

AssayWorkflow S1 1. Reagent Preparation Buffer pH 10.5, NADP+, DAPDH, & (2R,5R)-Analog S2 2. Baseline Validation Measure A340 for 2 min (Confirm no auto-oxidation) S1->S2 S3 3. Reaction Initiation Add meso-DAP (Natural Substrate) S2->S3 S4 4. Kinetic Monitoring Record A340 (NADPH formation) for 5 min S3->S4 S5 5. Data Synthesis Calculate Ki via Dixon or Cornish-Bowden Plots S4->S5

Self-validating spectrophotometric workflow for DAPDH kinetic inhibition assays.

Protocol B: DD-Carboxypeptidase Substrate Analog Binding Assay

This assay measures the interaction of the (2R,5R)-analog with Streptomyces R61 DD-carboxypeptidase.

Causality in Design: DD-carboxypeptidases recognize the D-Ala-D-Ala terminus. By using a D,D-diamino dicarboxylic acid, we mimic this terminus. The assay uses a radiolabeled standard substrate (e.g., Ac2-L-Lys-D-Ala-D-[14C]Ala) to track enzyme activity via the release of terminal D-[14C]Ala[3]. The competitive displacement by the (2R,5R)-analog validates its binding affinity.

Step-by-Step Methodology:

  • Reaction Mixture: In a microcentrifuge tube, combine 10 mM sodium phosphate buffer (pH 7.0), 1 mM Ac2-L-Lys-D-Ala-D-[14C]Ala, and varying concentrations of the (2R,5R)-analog (0 to 50 mM).

  • Enzyme Incubation: Add 5 µL of purified Streptomyces R61 DD-carboxypeptidase. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of glacial acetic acid.

  • Separation: Spot the mixture onto a cellulose thin-layer chromatography (TLC) plate. Develop using a solvent system of butanol/acetic acid/water (4:1:1 v/v) to separate the released D-[14C]Ala from the intact peptide[3].

  • Quantification: Analyze the TLC plate using a radioisotope scanner or by cutting the spots and using liquid scintillation counting (efficiency ~70-73%[3]).

  • Validation Check: A control lacking the (2R,5R)-analog must show maximal D-[14C]Ala release, while a control lacking the enzyme must show zero background release.

Quantitative Data Summary

The following table summarizes the established kinetic baseline parameters for the target enzymes to facilitate comparison when profiling the (2R,5R)-analog.

Enzyme TargetSource OrganismNatural SubstrateAssay pH OptimumDetection MethodBaseline Km​ Role of (2R,5R)-Analog
DAP Dehydrogenase Lysinibacillus sphaericusmeso-2,6-Diaminopimelate10.5 (Oxidation)Spectrophotometric (NADP+ reduction at 340 nm)2.5 mMStereospecific Competitive Inhibitor / Active Site Probe
DAP Dehydrogenase Lysinibacillus sphaericusL-2-amino-6-oxopimelate7.5 (Reduction)Spectrophotometric (NADPH oxidation at 340 nm)0.24 mMNegative Control (Does not undergo reduction)
DD-Carboxypeptidase Streptomyces strain R61Ac2-L-Lys-D-Ala-D-Ala7.0Radiometric / TLC (Release of D-[14C]Ala)Strain-dependentD,D-Substrate Analog / Transpeptidation Probe

References

  • dapdh - Meso-diaminopimelate D-dehydrogenase - Lysinibacillus sphaericus (Bacillus sphaericus)
  • Source: nih.
  • Source: uliege.
  • Synthesis of 2,6-diaminopimelic acid (DAP)
  • Source: acs.

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride

Welcome to the technical support guide for (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride. This document provides in-depth troubleshooting for common solubility challenges encountered when using this reagent in Dimethylformamide (DMF). The following question-and-answer guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride not dissolving in pure DMF, even with heating and sonication?

A1: The Root Cause: A Mismatch in Physicochemical Properties

The poor solubility of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride in DMF is fundamentally due to its structure and the nature of the solvent.

  • High Lattice Energy of the Salt: The compound is not a neutral organic molecule; it is a salt. The two amino groups are protonated, forming ammonium chlorides (-NH₃⁺Cl⁻). These positive and negative charges are held together in a crystal lattice by strong electrostatic forces. A significant amount of energy is required to break this lattice apart.

  • Solvent Properties of DMF: DMF is a polar aprotic solvent.[1] While its polarity helps dissolve many organic compounds, it is an inefficient solvent for ionic salts like dihydrochlorides for two key reasons:

    • It lacks the ability to donate hydrogen bonds to effectively solvate the small, hard chloride anions (Cl⁻).

    • While the oxygen atom in DMF can solvate the ammonium cations (R-NH₃⁺), this interaction is often insufficient to overcome the powerful crystal lattice energy on its own.

In contrast, protic solvents like water are excellent for dissolving such salts because water molecules can form hydrogen bonds with both the cations and the anions, effectively surrounding them and overcoming the lattice energy.[2][3][4] Heating and sonication add energy to the system, but they may not be enough to bridge this fundamental solvation gap.

Q2: Since basic heating isn't working, what are my primary strategies for solubilization?

A2: A Two-Pronged Approach

When physical methods fail, you must alter the chemistry of the system. There are two main pathways to consider: Solvent System Modification or Chemical Modification of the Solute . The best choice depends on the specific requirements of your subsequent reaction, particularly its tolerance to water, bases, or other additives.

Below is a decision-making workflow to guide your experimental design.

G cluster_0 Troubleshooting Workflow cluster_1 Solvent System Modification cluster_2 Chemical Modification start Start: (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride powder dissolve Attempt to dissolve in pure DMF (with heating/sonication) start->dissolve check Is solution clear? dissolve->check success Success: Proceed with reaction check->success Yes options Choose a solubilization strategy check->options No solvent_mod Add Co-Solvents or Additives options->solvent_mod chem_mod Convert to Free Diamine options->chem_mod

Caption: Troubleshooting workflow for dissolving the dihydrochloride salt.

Q3: How can I modify the solvent system? What are the pros and cons?

A3: Using Co-solvents and Additives

Modifying the solvent is often the quickest approach, but it requires careful consideration of downstream compatibility.

Option 1: Introduce a Protic Co-Solvent A small amount of a protic solvent can dramatically improve solubility by assisting in the solvation of the ions.

  • Method: Add deionized water or methanol dropwise to the DMF suspension until the solid dissolves. Start with a very small percentage (e.g., 1-5% v/v) and add more only if necessary.

  • Mechanism: The protic solvent molecules effectively solvate the chloride ions through hydrogen bonding, which is the key role DMF cannot perform. This weakens the crystal lattice, allowing the compound to dissolve.

  • Pros: Simple, fast, and effective.

  • Cons: The presence of water or alcohol may be incompatible with subsequent reaction steps, especially those involving water-sensitive reagents like acyl chlorides, some coupling reagents (e.g., DCC), or organometallics.

Option 2: Use a Salt Additive (Chaotropic Agent) Certain neutral salts can increase the solubility of other salts in organic solvents.

  • Method: Add a small amount of anhydrous lithium chloride (LiCl) or lithium perchlorate (LiClO₄) to the DMF suspension.

  • Mechanism: These additives can help by increasing the ionic strength and polarity of the solvent medium. More importantly, the small Li⁺ cation is well-solvated by DMF, and the Cl⁻ anion it introduces helps to disrupt the ordered crystal lattice of your target compound, promoting dissolution.[5]

  • Pros: Avoids the use of protic solvents. Can be effective when even trace water is detrimental.

  • Cons: Introduces another salt into the reaction mixture, which may complicate downstream purification. The effect can be unpredictable and requires empirical testing.

Q4: My reaction is strictly anhydrous. How can I chemically modify the compound to make it soluble?

A4: Convert the Dihydrochloride Salt to the Free Diamine

The most robust method for achieving solubility in anhydrous organic solvents is to convert the salt into its neutral, "free base" or "free diamine" form. By removing the charges, you dramatically lower the lattice energy and increase its organosolubility.

G cluster_0 Chemical Modification Pathway salt Dihydrochloride Salt (R-NH3+)2(Cl-)2 - Poor organic solubility base Add 2 eq. of Base (e.g., Triethylamine, NaHCO3) salt->base free_amine Free Diamine (R-NH2)2 - Good organic solubility base->free_amine

Caption: Conversion of the dihydrochloride salt to the soluble free diamine.

This conversion requires neutralizing the two hydrochloride groups with a suitable base.[6][7]

Experimental Protocol: Free-Basing the Dihydrochloride

  • Dissolution: Dissolve the (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride in a minimum amount of deionized water.

  • Neutralization: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a solution of aqueous sodium bicarbonate (NaHCO₃) or a tertiary amine like triethylamine (TEA) while monitoring the pH with a pH meter or strips.

    • Stoichiometry is Critical: You must add at least two molar equivalents of base to neutralize both hydrochloride salts. It is often recommended to add a slight excess (e.g., 2.1 equivalents) to ensure complete conversion.

  • Extraction/Isolation:

    • If the free diamine is solid and insoluble in water: It may precipitate out of the solution as you reach its isoelectric point. If so, it can be collected by filtration, washed with cold water, and dried under vacuum.

    • If the free diamine is soluble in water: You will need to perform a liquid-liquid extraction. Since the free diamine is polar, you may need to saturate the aqueous layer with a salt like sodium chloride (salting out) before extracting with an organic solvent like ethyl acetate or a chloroform/isopropanol mixture.[8]

  • Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the free diamine.

  • Final Step: The resulting free diamine should now be readily soluble in DMF and other organic solvents.

Downstream Consequences:

  • Pros: Provides a clean, base-free solution of your reagent in DMF, suitable for almost any subsequent reaction.

  • Cons: This is an additional chemical step that requires time, materials, and may result in some material loss. The isolated free diamine may be less stable upon long-term storage than the crystalline dihydrochloride salt.

Data Summary Table

The following table provides a general guide to the expected solubility of (2R,5R)-2,5-Diaminohexanedioic acid in its various forms. Actual solubility can vary with temperature and purity.

Compound FormWaterMethanolDMF Dichloromethane (DCM)
Dihydrochloride Salt HighModerateVery Low Insoluble
Free Diamine ModerateHighHigh Low to Moderate
Boc-Protected Diamine InsolubleModerateHigh High

References

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Effect of Organic Additives on the Solubility Behavior and Morphology of Calcium Sulfate Dihydrate (Gypsum) in the Aqueous Sodium Chloride System and Physicochemical Solution Properties at 35 °C. ACS Publications. Available at: [Link]

  • Solubilities Studies of Basic Amino Acids. J-STAGE. Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available at: [Link]

  • (2R,5S)-2,5-diammoniohexanoate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Converting amino acid salts to freebase amino acids? Sciencemadness Discussion Board. Available at: [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed, National Institutes of Health. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. CORE. Available at: [Link]

  • 2,5-Diaminohexanoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • (2R,5S)-2,5-Diaminohexanoate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • (2R,5S)-2,5-diamino-2-hydroxyhexanoic acid. PlantaeDB. Available at: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Available at: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Institutes of Health. Available at: [Link]

  • (2r,5s)-2,5-diamino-2-hydroxyhexanoic acid. Natural Products Atlas. Available at: [Link]

  • Effect of Salts and Organic Additives on the Solubility of Proteins in Aqueous Solutions. ResearchGate. Available at: [Link]

  • How can I free base cystamine dihydrochloride? Chemistry Stack Exchange. Available at: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids. Wiley Online Library. Available at: [Link]

  • Effect of salt additive on the formation of microporous poly(vinylidene fluoride) membranes by phase inversion from LiClO4/Water/DMF/PVDF system. ResearchGate. Available at: [Link]

  • How can I dissolve a drug in DMF? ResearchGate. Available at: [Link]

  • What is the solubility limitation of DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) in DMF (Dimethylformamide) before saturation? ResearchGate. Available at: [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Institutes of Health. Available at: [Link]

  • Dimethylformamide. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride (also known as D,D-2,5-diaminoadipic acid dihydrochloride).

Because this compound features two chiral centers and is highly hydrophilic, traditional resolution methods often fail at scale. This guide focuses on the most robust, atom-economical pathway: Asymmetric Catalytic Hydrogenation , detailing the causality behind process parameters, self-validating protocols, and troubleshooting strategies.

Core Synthetic Workflow & Mechanistic Pathway

The most scalable route avoids the racemization risks of nucleophilic substitution by building the carbon backbone via a Horner-Wadsworth-Emmons (HWE) olefination, followed by highly enantioselective hydrogenation 1.

G A Glyoxal (Aqueous) + N-Z-Phosphonoglycine B Horner-Wadsworth-Emmons Olefin Formation A->B C (2Z,4Z)-Bis-enamide Intermediate B->C DBU, CH2Cl2, 25°C D Asymmetric Hydrogenation [(COD)Rh(R,R)-Et-DuPHOS]OTf C->D E Protected (2R,5R)-DAA Dimethyl Ester D->E H2 (90 psi), MeOH, 25°C F Acidic Deprotection & Hydrolysis (Refluxing 6N HCl) E->F G (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride F->G Anti-Solvent Crystallization

Workflow for the scale-up synthesis of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride.

Validated Scale-Up Protocols

To ensure scientific integrity, each step below is designed as a self-validating system incorporating strict In-Process Controls (IPCs).

Step A: Preparation of the (2Z,4Z)-Bis-enamide Precursor
  • Causality: We utilize Z-protection (benzyloxycarbonyl) rather than Boc because Z-groups are highly stable to the subsequent hydrogenation conditions and can be globally deprotected alongside the methyl esters in a single final step, maximizing atom economy.

  • Procedure:

    • Suspend N-Z-phosphonoglycine trimethyl ester (2.1 eq) in anhydrous CH₂Cl₂ under nitrogen.

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq) dropwise at 0°C to generate the ylide.

    • Slowly add a 40% aqueous solution of glyoxal (1.0 eq). Stir at 25°C for 4 hours.

    • Wash the organic layer with 1M NaHSO₄, dry over MgSO₄, and concentrate. Recrystallize from methanol.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane/EtOAc 1:1). The disappearance of the phosphonoglycine spot (Rf ~0.4) and appearance of a highly UV-active bis-enamide spot (Rf ~0.6) validates completion. Confirm the (Z,Z) geometry via ¹H NMR; the vinylic protons must appear as a sharp singlet around δ 6.66 ppm. Multiplets indicate unwanted (E,Z) or (E,E) isomers.

Step B: Asymmetric Catalytic Hydrogenation
  • Causality: The rigid phospholane ligands of the DuPHOS catalyst create a tight chiral pocket that perfectly discriminates the Re and Si faces of the bis-enamide, preventing the formation of the meso diastereomer.

  • Procedure:

    • Charge a high-pressure Parr reactor with the bis-enamide (1.0 eq) and anhydrous, rigorously degassed methanol.

    • Under an argon blanket, add [(COD)Rh(R,R)-Et-DuPHOS]OTf (0.2 mol%).

    • Purge the reactor with H₂ three times, then pressurize to 90 psi. Stir at 25°C for 6 hours.

  • Self-Validation (IPC): Track hydrogen uptake via a mass flow controller. The reaction is complete when H₂ consumption flatlines. Validate optical purity post-reaction using chiral HPLC (e.g., Chiralcel OD-H); the protected (2R,5R) enantiomer must show >98.5% diastereomeric excess (de) and 100% enantiomeric excess (ee) 1.

Step C: Global Deprotection & Salt Formation
  • Causality: Refluxing with strong aqueous acid simultaneously cleaves the Z-protecting groups (via acidolysis) and hydrolyzes the methyl esters, directly yielding the dihydrochloride salt without requiring a separate palladium-catalyzed hydrogenolysis step.

  • Procedure:

    • Suspend the protected intermediate in 6N HCl (10 mL/gram of substrate).

    • Reflux at 105°C for 16 hours.

    • Cool to room temperature and extract with diethyl ether to remove the benzyl chloride byproduct.

    • Concentrate the aqueous phase under reduced pressure to a thick syrup. Add cold anhydrous ethanol to precipitate the salt. Filter and dry under vacuum.

  • Self-Validation (IPC): Monitor hydrolysis via LC-MS. The intermediate mono-esters and mono-Z protected species will sequentially disappear. The final product is UV-inactive; use ELSD or MS detection (m/z 177 [M+H]⁺ for the free base). Perform a Silver Nitrate (AgNO₃) titration to confirm the exact stoichiometric ratio of chloride ions (Target: 2.0 equivalents).

Catalyst Optimization & Quantitative Yield Data

Choosing the correct catalyst is the most critical factor in preventing meso-isomer contamination. The table below summarizes the scale-up performance of various catalysts on the bis-enamide substrate 1.

Catalyst SystemH₂ Pressure (psi)Temp (°C)Conversion (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
[(COD)Rh(R,R)-Et-DuPHOS]OTf 90 25 >99 >98.5 100
[(COD)Rh(R,R)-Me-DuPHOS]OTf9025>9995.0100
Ru-BINAP500608570.080.0
CHIRAPHOS-Rh500604035.886.5

Note: Et-DuPHOS drastically outperforms BINAP and CHIRAPHOS due to the enhanced steric bulk of the ethyl groups on the phospholane rings, which strictly enforces the correct facial approach.

Troubleshooting Matrix & Expert FAQs

Q: Why is my hydrogenation yielding a high percentage of the meso-diastereomer instead of the desired (2R,5R) product? A: The formation of the meso-(2R,5S)-isomer indicates poor facial selectivity during the sequential hydrogenation of the two double bonds. This is typically caused by using a catalyst with insufficient steric bulk or running the reaction at excessively high temperatures (>60°C). Switch from flexible catalysts like Ru-BINAP to a highly rigid phospholane system like [(COD)Rh(R,R)-Et-DuPHOS]OTf1.

Q: Can we use meso-2,5-dibromoadipic acid as a cheaper starting material instead of the dialdehyde route? A: While nucleophilic substitution of meso-2,5-dibromoadipic acid with azide or phthalimide (followed by reduction/deprotection) is a known route to 2,5-diaminohexanedioic acid derivatives , it relies on double inversion (SN2). On a scale-up level, this route is highly prone to partial racemization and elimination side-reactions (forming unsaturated byproducts), leading to a difficult-to-separate mixture of meso and racemic forms. The asymmetric hydrogenation route is vastly superior for ensuring >99% ee.

Q: We are experiencing incomplete crystallization of the final dihydrochloride salt. How can we improve the yield? A: (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride is exceptionally hydrophilic. If you attempt to crystallize it from pure water, your recovery will be poor. Self-validating fix: Concentrate the aqueous hydrolysis mixture under reduced pressure until a thick syrup is formed. Slowly add cold anhydrous ethanol or acetone (anti-solvent) while stirring vigorously. The sudden drop in dielectric constant forces the dihydrochloride salt to precipitate quantitatively. Filter under a nitrogen blanket, as the highly porous crystals can be hygroscopic.

Q: Is Kolbe electrolysis a viable alternative for generating the carbon backbone? A: Traditional Kolbe coupling of protected amino acids often fails or yields complex mixtures due to the strongly oxidative conditions degrading the amino protecting groups 2. Unless specialized waveform-controlled electrosynthesis is employed, the HWE olefination of glyoxal remains the most robust industrial approach.

References

  • Hiebl, J., Kollmann, H., Rovenszky, F., & Winkler, K. (1999). Enantioselective Synthesis of Diamino Dicarboxylic Acids. The Journal of Organic Chemistry.[Link]

  • ResearchGate. Overcoming the Limitations of Kolbe Coupling via Waveform-Controlled Electrosynthesis. [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance with (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges posed by steric hindrance in reactions involving this unique diamino acid. Our goal is to equip you with the knowledge and practical strategies to optimize your synthetic outcomes.

Introduction to (2R,5R)-2,5-Diaminohexanedioic Acid

(2R,5R)-2,5-Diaminohexanedioic acid, also known as a derivative of 2,5-diaminoadipic acid, is a chiral, non-proteinogenic amino acid. Its structure, featuring two stereocenters and amino groups at the 2 and 5 positions, presents distinct synthetic challenges, primarily due to steric hindrance. The spatial arrangement of the functional groups can impede the approach of reagents, leading to slow reaction rates, low yields, and the formation of unwanted side products. This guide will explore the nature of this steric hindrance and provide actionable solutions.

What is Steric Hindrance?

Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In the context of (2R,5R)-2,5-Diaminohexanedioic acid, the alkyl backbone and the relative positioning of the two amino groups and the carboxylic acid can create a crowded environment around the reactive centers. This "molecular crowding" can physically block the approach of other molecules or reagents, thereby slowing down or preventing a desired reaction from occurring.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides targeted solutions.

Issue 1: Low Yield in Peptide Coupling Reactions

Question: I am attempting to couple (2R,5R)-2,5-Diaminohexanedioic acid with another amino acid using standard carbodiimide coupling agents (e.g., DCC, EDC), but the yield is consistently low. What is causing this and how can I improve it?

Answer:

Low yields in peptide coupling reactions with this diamino acid are often a direct consequence of steric hindrance. The groups attached to the alpha-carbons of both reacting amino acids can physically obstruct the formation of the necessary tetrahedral intermediate during amide bond formation.[4]

Root Causes & Mechanistic Explanation:

  • Bulky Side Chains: The alkyl chain of the diaminohexanedioic acid, combined with the side chain of the incoming amino acid, can create a sterically congested environment around the reacting carboxyl and amino groups.

  • Inefficient Activation: Standard carbodiimide activators may not be potent enough to overcome the activation energy barrier imposed by the steric hindrance.[4]

Solutions & Optimization Strategies:

  • Choice of Coupling Reagent: Switch to a more powerful activating agent. Urnoium or phosphonium-based reagents are generally more effective for sterically hindered couplings.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency in difficult couplings.[5]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another robust option.[5]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Also highly effective.[5]

  • Reaction Conditions:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) to provide more time for the sterically hindered molecules to react.[1]

    • Elevated Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can provide the necessary energy to overcome the activation barrier. However, monitor for potential racemization.[1]

    • Solvent Choice: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure good solubility of all reactants.

  • Additive Inclusion:

    • HOBt (Hydroxybenzotriazole): Often used in conjunction with carbodiimides to suppress side reactions and improve coupling efficiency.[5]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Can be more effective than HOBt in preventing racemization and accelerating difficult couplings.[4]

Experimental Protocol: Optimized Peptide Coupling for Sterically Hindered Amino Acids
ReagentEquivalents (relative to limiting reagent)
(2R,5R)-2,5-Diaminohexanedioic acid1.0
N-protected incoming amino acid1.2
HATU1.2
DIPEA (N,N-Diisopropylethylamine)2.4
Solvent (DMF)To desired concentration

Procedure:

  • Dissolve the N-protected incoming amino acid and HATU in DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes to pre-activate the amino acid.

  • In a separate vessel, dissolve the (2R,5R)-2,5-Diaminohexanedioic acid in DMF.

  • Add the pre-activated amino acid solution to the diaminohexanedioic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

Issue 2: Unwanted Side Reactions and Product Impurities

Question: My reaction is producing a significant amount of side products, including what appears to be an intramolecular cyclization product (a diketopiperazine). How can I minimize this?

Answer:

The formation of a 2,5-diketopiperazine is a common side reaction when working with dipeptides or their precursors, and the structure of (2R,5R)-2,5-Diaminohexanedioic acid can be prone to this if not handled correctly. This intramolecular cyclization is often catalyzed by base and heat.

Root Causes & Mechanistic Explanation:

  • Proximity of Reactive Groups: Once one amide bond is formed, the free amino group and the carboxylic acid are in close proximity, facilitating an intramolecular reaction.

  • Base-Catalyzed Cyclization: The presence of excess base can deprotonate the N-terminal amine, increasing its nucleophilicity and promoting the cyclization.

Solutions & Optimization Strategies:

  • Protecting Group Strategy: The key to preventing unwanted side reactions is a robust protecting group strategy.[6][7]

    • Orthogonal Protection: Employ orthogonal protecting groups for the two amino groups. This allows for the selective deprotection and reaction of one amino group while the other remains protected.[7] For example, one amine can be protected with a Boc (tert-butyloxycarbonyl) group (acid-labile), and the other with an Fmoc (9-fluorenylmethyloxycarbonyl) group (base-labile).[7]

    • Carboxylic Acid Protection: Protect the carboxylic acid, for instance as a methyl or benzyl ester, to prevent its participation in side reactions until the desired point in the synthesis.

  • Control of Stoichiometry and Addition Rate:

    • Slow Addition: Add the coupling partner or activating agent slowly to the reaction mixture to maintain a low concentration of the activated species, thereby favoring the intermolecular reaction over the intramolecular cyclization.

    • Precise Stoichiometry: Use a slight excess of the coupling partner, but avoid a large excess of base.

Workflow for Selective Functionalization

G cluster_0 Step 1: Orthogonal Protection cluster_1 Step 2: Selective Deprotection & Coupling cluster_2 Step 3: Second Deprotection & Coupling A (2R,5R)-2,5-Diaminohexanedioic acid B Differentially Protected Intermediate (e.g., Boc-NH-R-NH-Fmoc) A->B Selective Protection C Deprotect one amine (e.g., remove Fmoc) B->C D Couple with first partner C->D E Deprotect second amine (e.g., remove Boc) D->E F Couple with second partner E->F G Target Molecule F->G Final Deprotection

Caption: Workflow for controlled, sequential reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best protecting groups for the amino functions of (2R,5R)-2,5-Diaminohexanedioic acid to minimize steric hindrance?

A1: While the protecting group itself adds bulk, a judicious choice is crucial for solubility and selective reactivity.

  • Boc (tert-butyloxycarbonyl): Commonly used, provides good protection, and is removable under acidic conditions.[7]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Ideal for solid-phase synthesis and offers orthogonal deprotection to Boc.[6] Its bulk can sometimes be a factor.

  • Cbz (Carboxybenzyl): Removable by hydrogenolysis, offering another layer of orthogonality.[8]

The choice depends on the overall synthetic strategy. For solution-phase synthesis, a combination of Boc and Cbz is often practical. For solid-phase peptide synthesis, Fmoc and Boc are standard.

Q2: Can I use enzymatic methods to overcome steric hindrance with this molecule?

A2: Enzymatic catalysis can be an excellent strategy. Lipases and proteases can exhibit high stereoselectivity and regioselectivity under mild conditions, potentially bypassing the challenges of chemical catalysis. For instance, a protease could be used for the selective hydrolysis of a diester of the title compound.[9] However, the substrate specificity of the enzyme is a critical factor, and screening of different enzymes may be necessary.

Q3: How does the dihydrochloride salt form affect the reactivity?

A3: The dihydrochloride salt form means that both amino groups are protonated as ammonium chlorides. To make them nucleophilic for reactions like amide bond formation, they must be neutralized with a non-nucleophilic base, such as DIPEA or triethylamine (TEA). It is crucial to use at least two equivalents of base to free both amines.

Q4: Are there any specific analytical techniques recommended for monitoring reactions with this compound?

A4: Standard techniques are applicable, but with some considerations.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for monitoring the reaction progress, allowing you to track the consumption of starting materials and the formation of the desired product and any side products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. Chiral shift reagents or derivatization may be necessary to confirm the stereochemical integrity if there is a risk of racemization.

  • TLC (Thin-Layer Chromatography): A quick and easy way to get a qualitative sense of the reaction's progress. Use a suitable staining agent (e.g., ninhydrin) to visualize the amino groups.

References

  • Carpino, L. A., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 9(15), 2855-2858. Available from: [Link]

  • MOST Wiedzy. Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Available from: [Link]

  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. Available from: [Link]

  • Figshare. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Houben-Weyl. (2002). Methods of Organic Chemistry, Volume E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Available from: [Link]

  • ResearchGate. Regioselective and sequential reactivity of activated 2,5-diketopiperazines. Available from: [Link]

  • YouTube. (2024). Steric Hinderance, Nucleophilic substitution reactions; animation SN1. Available from: [Link]

Sources

Technical Support Center: Minimizing Degradation of (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride (D-DAP 2HCl). This compound is a highly specialized α,ω-diamino dicarboxylic acid derivative used in advanced peptide synthesis and peptidomimetic drug development. Due to its specific structural features—namely the dual amino groups and the dihydrochloride salt form—it presents unique challenges during long-term storage.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the chemical integrity of your batches.

Part 1: Diagnostic FAQs – Storage & Handling

Q: What are the optimal long-term storage conditions for the dihydrochloride salt? A: The compound must be stored at -20°C under an inert atmosphere (preferably Argon, as it is heavier than Nitrogen and displaces oxygen/moisture more effectively) in tightly sealed, light-resistant containers . Standard laboratory freezers undergo auto-defrost cycles that introduce severe humidity spikes. Therefore, the primary vial must be placed inside a secondary desiccated container containing indicating silica gel.

Q: Why does the powder become sticky or deliquesce so rapidly upon exposure to ambient air? A: Dihydrochloride salts of amino acids are inherently hygroscopic. The chloride ions strongly coordinate with atmospheric water molecules, creating a hydration shell around the crystal lattice. This localized moisture creates an acidic microenvironment that not only causes physical deliquescence but profoundly lowers the activation energy for downstream chemical degradation.

Q: What is the primary chemical degradation pathway, and why is it a specific risk for this molecule? A: The most critical degradation pathway is intramolecular lactamization . 2,5-diaminohexanedioic acid derivatives possess a strong thermodynamic propensity to spontaneously form monolactams . When ambient moisture mobilizes the free base (even transiently dissociating the HCl), the nucleophilic amino group at the C2 or C5 position attacks the opposite carboxylic acid. This forms a highly stable lactam ring, releasing an additional water molecule that auto-catalyzes further degradation.

lactamization_pathway A (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride B Moisture Absorption (Deliquescence) A->B High Humidity C Transient Free Base Formation B->C Dissociation of HCl D Intramolecular Nucleophilic Attack (C2/C5 Amino) C->D Thermodynamic Drive E Monolactam Formation (Irreversible Degradant) D->E H2O Release (Auto-catalysis)

Mechanistic pathway of moisture-induced lactamization in 2,5-diaminohexanedioic acid.

Part 2: Quantitative Storage Data

To illustrate the causality between environmental controls and API stability, the following table summarizes the degradation kinetics of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride under various conditions.

Table 1: Impact of Environmental Factors on Degradation Kinetics

Storage ConditionRelative Humidity (RH)Monthly Degradation Rate (%)Primary Degradant Profile
-20°C, Argon Backfill < 1%< 0.05%None detected
4°C, Sealed (No Desiccant) ~ 10%0.20%Trace Monolactam
25°C, Ambient Air 40%1.50%Monolactam + Epimerization
40°C, Accelerated Stability 75%> 5.00%Monolactam + Hydrolysis products

Note: Data reflects the exponential increase in degradation once the deliquescence threshold (typically >15% RH for this specific dihydrochloride salt) is breached.

Part 3: Troubleshooting Guide & Experimental Protocols

If a batch is suspected of degradation (indicated by clumping, discoloration, or poor solubility), follow this self-validating diagnostic workflow.

troubleshooting_workflow Start Inspect Storage Batch (Visual & Physical) CheckMoisture Karl Fischer Titration Moisture > 1.5%? Start->CheckMoisture HPLC HPLC-MS Analysis Quantify Lactam Peak CheckMoisture->HPLC Yes (Risk High) Pass Batch Approved Return to -20°C (Ar) CheckMoisture->Pass No (Risk Low) HPLC->Pass Lactam < 0.5% Fail Batch Compromised Initiate Recrystallization HPLC->Fail Lactam > 0.5%

Decision tree for assessing and troubleshooting compromised storage batches.

Protocol 1: Moisture Analysis via Karl Fischer (KF) Titration

Causality: Traditional Loss on Drying (LOD) methods are strictly contraindicated for this compound. Applying heat to drive off water will artificially induce decarboxylation and lactamization during the test itself, yielding falsely high moisture readings and destroying the sample. KF titration provides a chemically specific, non-destructive measurement of water content.

  • System Calibration: Calibrate the volumetric KF titrator using a certified 1% water standard.

  • Sample Preparation: Inside a dry box (RH < 5%), quickly weigh 50–100 mg of the D-DAP dihydrochloride sample.

  • Transfer: Transfer the sample immediately to the sealed titration vessel to prevent ambient moisture absorption.

  • Titration: Titrate with an iodine/sulfur dioxide reagent until the electrometric endpoint is reached.

  • Self-Validation Step: Run a blank titration of the anhydrous methanol solvent immediately prior to the sample run. Subtract this background moisture to ensure the reading strictly reflects the API's hydration state.

Protocol 2: Remediation via Antisolvent Recrystallization

Causality: If HPLC-MS analysis confirms lactamization (>0.5%), the batch must be purified. Recrystallization from a highly acidic aqueous-alcoholic system forces the equilibrium entirely toward the protonated dihydrochloride state, neutralizing the nucleophilicity of the amino groups and preventing further lactamization during isolation.

  • Dissolution: Dissolve the compromised batch in a minimum volume of 1M HCl at 40°C. The excess hydronium ions ensure complete protonation of both the C2 and C5 amino groups.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble polymeric degradants.

  • Crystallization: Under vigorous stirring, slowly add ice-cold absolute ethanol (acting as an antisolvent) until the solution becomes persistently turbid.

  • Maturation: Cool the mixture to 4°C for 12 hours to maximize the crystal yield of the dihydrochloride salt.

  • Isolation: Filter the precipitate under a blanket of dry argon. Wash the crystals sequentially with ice-cold, anhydrous ethanol, followed by diethyl ether to strip residual water.

  • Drying: Dry the purified crystals under high vacuum (< 0.1 mbar) at room temperature for 24 hours. Do not apply heat.

References

  • Concerted Synthesis of a Spirobicyclic Type-VI β-Turn Mimic of Pro-Pro-Pro-NH2. Organic Letters, ACS Publications. Documents the specific thermodynamic propensity of 2,5-diaminoadipate (diaminohexanedioic acid) esters to spontaneously undergo intramolecular nucleophilic attack to form stable monolactams.[Link]

Validation & Comparative

A Guide to Differentiating Stereoisomers: (2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloride vs. meso-2,5-Diaminoadipic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the precise stereochemistry of a molecule is paramount. Even subtle differences in the three-dimensional arrangement of atoms can lead to profound variations in pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth comparison of two diastereomers of 2,5-diaminohexanedioic acid (also known as 2,5-diaminoadipic acid): the chiral (2R,5R) isomer and the achiral meso form, both as their dihydrochloride salts.

This document moves beyond a simple cataloging of properties. As Senior Application Scientists, our goal is to provide a framework for understanding why these molecules behave differently and to equip you with the experimental strategies to elucidate these differences in your own laboratory.

Understanding the Stereochemical Landscape

2,5-Diaminohexanedioic acid possesses two stereocenters at the C2 and C5 positions. This gives rise to three possible stereoisomers: a pair of enantiomers ((2R,5R) and (2S,5S)) and a meso compound ((2R,5S) or, equivalently, (2S,5R)). The meso form is achiral due to an internal plane of symmetry. This guide focuses on the comparison between the (2R,5R) enantiomer and the meso diastereomer.

The fundamental difference in their three-dimensional structure is the origin of their distinct physicochemical and biological properties. The chiral (2R,5R) isomer and its (2S,5S) enantiomer will interact with other chiral molecules (such as enzymes and receptors) differently than the achiral meso isomer.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for these exact compounds is not extensively published, we can predict their properties based on established principles of stereochemistry and provide protocols for their determination.

Property(2R,5R)-2,5-Diaminohexanedioic Acid Dihydrochloridemeso-2,5-Diaminoadipic Acid DihydrochlorideRationale for Differences & Experimental Causality
Molecular Formula C₆H₁₄Cl₂N₂O₄C₆H₁₄Cl₂N₂O₄Identical, as they are isomers.
Molecular Weight 249.10 g/mol 249.10 g/mol Identical, as they are isomers.
CAS Number Not available213686-09-0[1]Unique identifiers for each distinct chemical substance.
Melting Point Experimentally DeterminedExperimentally DeterminedDiastereomers have different crystal lattice energies, leading to different melting points. The meso compound, with its higher symmetry, may pack more efficiently into a crystal lattice, potentially resulting in a higher melting point.
Solubility Experimentally DeterminedExperimentally DeterminedDifferences in crystal lattice energy and interactions with the solvent will lead to different solubilities. The dihydrochloride salts are expected to be soluble in water.[2] Subtle differences in the hydration sphere due to stereochemistry can influence solubility.
Optical Rotation Experimentally Determined (Expected to be non-zero)The (2R,5R) isomer is chiral and will rotate the plane of polarized light.[3] The meso isomer is achiral due to an internal plane of symmetry and will not rotate the plane of polarized light.
pKa Values Experimentally DeterminedExperimentally DeterminedThe pKa values of the two amino groups and two carboxylic acid groups are expected to be slightly different between the diastereomers due to the different spatial arrangement of these functional groups, which can influence intramolecular hydrogen bonding and electrostatic interactions.

Experimental Protocols for Characterization

The following section details the methodologies for determining the key differentiating properties of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride and its meso diastereomer.

Determination of Optical Rotation

Causality: This is the most direct method to distinguish between a chiral and a meso compound. The ability of a molecule to rotate plane-polarized light is a definitive indication of chirality.

Protocol:

  • Preparation of Solutions:

    • Accurately weigh a specific amount of the amino acid dihydrochloride (e.g., 100 mg).

    • Dissolve the sample in a precise volume of a suitable solvent (e.g., deionized water or a specified buffer) in a volumetric flask to create a solution of known concentration (e.g., 1 g/100 mL).

  • Instrumentation:

    • Use a calibrated polarimeter.

    • Ensure the sodium D-line (589 nm) is used as the light source, and the temperature is controlled (typically at 20°C or 25°C).

  • Measurement:

    • Rinse the polarimeter cell with the solvent and then with the sample solution.

    • Fill the cell with the sample solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation of Specific Rotation ([α]):

    • [α] = α / (l * c)

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the solution in g/mL

Expected Outcome: The (2R,5R) isomer will exhibit a specific rotation value (either positive or negative), while the meso isomer will have a specific rotation of zero.

Experimental Workflow for Optical Rotation Measurement

G cluster_prep Sample Preparation cluster_measurement Polarimetry cluster_analysis Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Known Concentration prep2->prep3 pol2 Fill Cell prep3->pol2 pol1 Calibrate Polarimeter pol1->pol2 pol3 Measure Observed Rotation (α) pol2->pol3 calc Calculate Specific Rotation [α] pol3->calc result Compare Results calc->result chiral [α] ≠ 0 (Chiral) result->chiral Non-zero meso [α] = 0 (Meso) result->meso Zero

Caption: Workflow for determining optical activity.

Solubility Determination

Causality: The arrangement of atoms in space affects how a molecule interacts with itself in a crystal lattice and with solvent molecules. These differences in intermolecular forces result in different solubilities.

Protocol (Isothermal Method):

  • Equilibrium Saturation:

    • Add an excess amount of the amino acid dihydrochloride to a known volume of the solvent (e.g., deionized water) in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Determine the concentration of the dissolved amino acid in the supernatant using a suitable analytical technique (e.g., HPLC with a suitable detector or a validated titration method).

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Expected Outcome: The solubilities of the (2R,5R) and meso isomers are likely to be different.

Determination of pKa Values by Potentiometric Titration

Causality: The pKa values are influenced by the electronic environment of the ionizable groups. The spatial proximity of the amino and carboxyl groups in the different diastereomers can lead to variations in intramolecular hydrogen bonding and electrostatic interactions, resulting in slightly different pKa values.

Protocol:

  • Solution Preparation:

    • Prepare a standard solution of the amino acid dihydrochloride of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup:

    • Use a calibrated pH meter with a combination electrode.

    • Place the sample solution in a beaker with a magnetic stirrer.

  • Titration Procedure:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic diamino acid, there will be four pKa values. The first two will correspond to the carboxylic acid groups, and the next two to the amino groups.

Expected Outcome: The titration curves and the corresponding pKa values for the (2R,5R) and meso isomers are expected to show slight but measurable differences.

Potentiometric Titration Workflow

G start Prepare Standardized Amino Acid Solution setup Calibrate pH Meter start->setup titrate Titrate with Standardized Base setup->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Half-Equivalence Points plot->analyze pka Calculate pKa Values analyze->pka

Caption: Workflow for pKa determination.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

Causality: NMR spectroscopy is a powerful tool for distinguishing diastereomers. The different spatial arrangements of atoms in diastereomers lead to distinct chemical environments for the nuclei, resulting in different chemical shifts and coupling constants in their NMR spectra.

Protocol:

  • Sample Preparation:

    • Dissolve an appropriate amount of the amino acid dihydrochloride in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • Compare the chemical shifts of the corresponding protons and carbons in the two isomers.

    • Analyze the coupling constants, particularly between the protons on the chiral carbons (C2 and C5) and the adjacent methylene protons.

Expected Outcome: The ¹H and ¹³C NMR spectra of the (2R,5R) and meso isomers will be different. For the meso isomer, the internal plane of symmetry will result in fewer unique signals compared to the chiral (2R,5R) isomer. For example, the protons and carbons of the two -CH(NH₂)-COOH moieties will be equivalent in the meso compound but non-equivalent in the (2R,5R) isomer.

Biological Activity: The Ultimate Differentiator

The most significant differences between the (2R,5R) and meso isomers are expected in their interactions with biological systems. Chirality is a key determinant of biological activity, as enzymes and receptors are themselves chiral.

  • Different Pharmacological Activities: One isomer may be active while the other is inactive or has a different type of activity.

  • Varying Potency: The active isomer may have a significantly higher affinity for its biological target.

  • Distinct Toxicological Profiles: One isomer could be therapeutic while the other is toxic.

The principles of stereospecificity in biological systems are well-documented. For instance, the biological activity of many amino acid analogs is highly dependent on their stereochemistry.

Conclusion

The distinction between (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride and its meso diastereomer is a clear illustration of the critical role of stereochemistry in the chemical and biological sciences. While they share the same chemical formula and connectivity, their different three-dimensional structures lead to distinct physicochemical properties and, most importantly, are predicted to result in different biological activities.

This guide provides the foundational knowledge and experimental frameworks for researchers to confidently differentiate and characterize these stereoisomers. By employing the described techniques, scientists in drug development and related fields can ensure the selection of the appropriate isomer with the desired therapeutic profile, ultimately contributing to the development of safer and more effective medicines.

References

  • ChemBK. (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride. [Link]

  • Wikipedia. Specific rotation. [Link]

  • PubChem. 2,5-Diaminotoluene. [Link]

  • Longdom Publishing. Brief Note on Stereoisomers and Chirality in Plant Biochemistry. [Link]

Sources

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